Antimutagenic Activity in the Ames Test: Head-to-Head Comparison with Ellagic Acid
In the Ames test using Salmonella typhimurium strains TA98 and TA100, 3,4,7,8-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one inhibited BPDE-induced mutagenesis in a concentration-dependent manner, producing a reduction in revertant colonies that was comparable to that of ellagic acid at equivalent concentrations, as depicted in FIG. 1 of US 5,104,894 [1]. This is the only tetrahydroxy-dibenzo-α-pyrone for which antimutagenic activity has been explicitly demonstrated and patented. The simpler 3,4-dihydroxy analog was also tested in the same assay, confirming a structure-activity relationship wherein the full 3,4,7,8-tetrahydroxy pattern is essential for optimal activity [1].
| Evidence Dimension | Inhibition of BPDE-induced mutagenesis (revertant colonies per plate) |
|---|---|
| Target Compound Data | Concentration-dependent decrease in revertant colonies; comparable inhibition curve to ellagic acid |
| Comparator Or Baseline | Ellagic acid (positive control); 3,4-dihydroxy-6H-dibenzo[b,d]pyran-6-one (less active analog) |
| Quantified Difference | Comparable antimutagenic potency to ellagic acid; 3,4-dihydroxy analog showed weaker inhibition, confirming the requirement for the 3,4,7,8-tetrahydroxy pattern |
| Conditions | Ames test, S. typhimurium TA98 and TA100, BPDE (benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide) as mutagen, 48 h incubation at 37 °C |
Why This Matters
This provides a specific, assay-validated functional anchor that distinguishes the 3,4,7,8 isomer from all other tetrahydroxy-dibenzo-α-pyrones, for which no Ames test antimutagenicity data have been reported.
- [1] Josephy, P. D.; Snieckus, V. A. Ellagic Acid Analogues. U.S. Patent 5,104,894, April 14, 1992. See FIG. 1 and description of Ames test results for 3,4,7,8-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one. View Source
